Methylsilatrane

Description

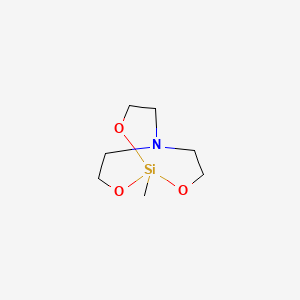

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3Si/c1-12-9-5-2-8(3-6-10-12)4-7-11-12/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLQWMNVOBAZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]12OCCN(CCO1)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3Si | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025660 | |

| Record name | Methylsilatrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylsilatrane appears as white crystals or granular solid with a slight odor. (NTP, 1992) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

345 °F at 31 mmHg (NTP, 1992) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 305.6 °F (NTP, 1992) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2288-13-3 | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2288-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylsilatrane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002288133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylsilatrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLSILATRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BUR3AW0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

306 °F (NTP, 1992) | |

| Record name | METHYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and History of Methylsilatrane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of methylsilatrane, a prominent member of the silatrane family of compounds. It details the initial synthesis, key researchers, and the evolution of our understanding of its unique structural and biological properties. This document includes a detailed experimental protocol for its synthesis, a summary of its quantitative data, and a discussion of its known biological activities. Particular attention is given to the characteristic transannular dative bond between the nitrogen and silicon atoms, a defining feature of the silatrane core.

Discovery and Historical Context

The field of silatrane chemistry was established in the early 1960s, marking a significant advancement in organosilicon chemistry. The first synthesis of these tricyclic compounds was reported in the scientific and patent literature between 1960 and 1961.[1] This discovery was unexpected, as the reaction of organyltriethoxysilanes with tris-(2-hydroxyethyl)amine was anticipated to produce polymers.[1] Instead, well-defined cyclic structures were formed.

Among the pioneers in this field, the work of C. L. Frye and his colleagues at Dow Corning Corporation, published in 1961, was instrumental. They described the synthesis of a variety of organosilatranes, including this compound, through the reaction of an organotrialkoxysilane with triethanolamine. Concurrently, the Russian chemist Mikhail Grigoryevich Voronkov and his team were conducting extensive research on these compounds. It was Voronkov who coined the term "silatrane" and was a key figure in elucidating their unique structure and biological activities.[1][2] In 1966, Voronkov published a significant paper in Pure and Applied Chemistry that detailed the intra-complex nature of these pentacoordinated silicon compounds.[3]

A pivotal moment in the history of silatranes was the discovery of their biological activity by M.G. Voronkov in 1963.[1] He demonstrated that, unlike the generally inert silanes and siloxanes, silatranes possess a wide range of biochemical and pharmacological properties.[1] This finding spurred decades of international research into the potential applications of silatranes in medicine and agriculture.

Chemical Structure and Properties

The defining structural feature of this compound, and all silatranes, is the intramolecular, transannular dative bond between the bridgehead nitrogen atom and the silicon atom (N→Si).[1][4] This interaction results in a hypervalent, pentacoordinate silicon atom with a distorted trigonal-bipyramidal geometry.[1][4] The methyl group and the nitrogen atom occupy the axial positions, while the three oxygen atoms are in the equatorial positions.[1] This unique caged structure imparts this compound with distinct chemical and physical properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its physical properties, spectroscopic data, and crystallographic parameters.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | [5] |

| CAS Number | 2288-13-3 | [4] |

| Molecular Formula | C7H15NO3Si | [5] |

| Molecular Weight | 189.28 g/mol | [4] |

| Appearance | White crystalline or granular solid with a slight odor | [6][7] |

| Melting Point | 152 °C (306 °F) | [6][7] |

| Boiling Point | 174 °C (345 °F) at 31 mmHg | [6][7] |

| Solubility | Insoluble in water | [6][7] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, ppm) | δ 3.82 (t, 6H, OCH₂), 2.85 (t, 6H, NCH₂), -0.25 (s, 3H, Si-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 57.5 (OCH₂), 51.2 (NCH₂), -9.8 (Si-CH₃) |

| ²⁹Si NMR (CDCl₃, ppm) | δ -69.4 |

| Infrared (IR) (KBr, cm⁻¹) | 2975, 2940, 2870 (C-H stretch), 1270 (Si-C stretch), 1120, 1090, 1050 (Si-O-C stretch), 780, 680 |

| Mass Spectrometry (EI) | m/z 189 (M⁺), 174 (M-CH₃)⁺, 146, 116 |

Table 3: Crystallographic Data of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Si-N Bond Length | 2.173 Å |

| Si-C Bond Length | 1.89 Å |

| Average Si-O Bond Length | 1.67 Å |

| N-Si-C Bond Angle | 178.9° |

| Average O-Si-O Bond Angle | 118.5° |

| Average O-Si-N Bond Angle | 83.2° |

Experimental Protocols

The most common and established method for the synthesis of this compound is the transesterification reaction between methyltriethoxysilane and triethanolamine.

Synthesis of this compound

Materials:

-

Methyltriethoxysilane (CH₃Si(OC₂H₅)₃)

-

Triethanolamine (N(CH₂CH₂OH)₃)

-

Potassium hydroxide (KOH) or sodium methoxide (NaOCH₃) as a catalyst

-

Anhydrous xylene or other high-boiling inert solvent

-

Anhydrous ethanol for washing

-

Anhydrous diethyl ether for washing

Procedure:

-

A solution of freshly distilled methyltriethoxysilane (1 mole) in 200 mL of anhydrous xylene is placed in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

A solution of triethanolamine (1 mole) and a catalytic amount of potassium hydroxide (approximately 0.1% by weight of the reactants) in 300 mL of anhydrous xylene is added dropwise to the stirred solution of methyltriethoxysilane at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The ethanol formed during the reaction is continuously removed by azeotropic distillation.

-

The reaction mixture is then cooled to room temperature, and the precipitated white solid is collected by filtration.

-

The crude product is washed with a small amount of cold anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

The product is dried under vacuum to yield pure this compound.

Expected Yield: 85-95%

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antimicrobial and antifungal properties being the most studied.[1][4] The unique stereoelectronic structure of the silatrane cage is believed to be responsible for its bioactivity.[4]

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the prevailing hypothesis for its antimicrobial action involves the disruption of the microbial cell membrane. The high dipole moment of the silatrane molecule and the increased electropositivity of the silicon atom may facilitate interactions with the polar head groups of the phospholipids in the cell membrane, leading to increased permeability and eventual cell lysis.

Proposed Antimicrobial Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell.

Experimental and Synthetic Workflows

The synthesis and characterization of this compound follow a well-defined workflow.

Synthetic and Characterization Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of this compound.

Conclusion

Since its discovery in the early 1960s, this compound has been a subject of continuous interest for chemists and biologists. Its unique cage-like structure, characterized by a transannular N→Si dative bond, gives rise to its distinct properties and biological activities. While the general synthetic routes are well-established, ongoing research continues to explore more efficient and environmentally friendly methods. Further investigation into the precise molecular mechanisms of its biological effects, particularly the identification of specific signaling pathways, will be crucial for the future development of silatrane-based therapeutics and other applications. This guide provides a foundational understanding of the history, synthesis, and properties of this compound to aid researchers in this endeavor.

References

- 1. Contribution of the Scientific School of Academician M.G. Voronkov to the Development of the Chemistry of Biologically Active Atranes (Protatranes and Hydrometallatranes) (A Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dative Bonding in Quasimetallatranes Containing Group 15 Donors (Y = N, P, and As) and Group 14 Acceptors (M = Si, Ge, Sn, and Pb) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.iupac.org [publications.iupac.org]

- 4. This compound | 2288-13-3 | Benchchem [benchchem.com]

- 5. This compound | C7H15NO3Si | CID 16797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound CAS#: 2288-13-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Methylsilatrane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsilatrane, a prominent member of the silatrane family of compounds, possesses a unique molecular architecture characterized by a hypervalent, pentacoordinate silicon atom. This structure arises from a transannular dative bond between a nitrogen and a silicon atom within a cage-like framework. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, including quantitative data from spectroscopic and crystallographic studies, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and reaction pathways.

Introduction

Silatranes, first reported in the 1960s, are a class of tricyclic organosilicon compounds that have garnered significant interest due to their unusual bonding and diverse biological activities. This compound, with a methyl group attached to the silicon atom, serves as a foundational model for understanding the structure-property relationships within this class of molecules. The defining feature of this compound is the intramolecular coordinate bond between the apical nitrogen and silicon atoms, which significantly influences its chemical reactivity and biological profile.[1] This guide aims to provide a detailed technical resource on the chemical structure and bonding of this compound for researchers in chemistry, materials science, and drug development.

Chemical Structure and Bonding

The molecular structure of this compound is a distorted trigonal bipyramid with the silicon atom at its center. The three oxygen atoms of the triethanolamine backbone occupy the equatorial positions, while the methyl group and the bridgehead nitrogen atom are in the axial positions.[1]

The Transannular N→Si Dative Bond

The most debated and studied aspect of this compound's structure is the nature of the bond between the nitrogen and silicon atoms. This bond is significantly longer than a typical Si-N covalent bond but shorter than the sum of the van der Waals radii, indicating a bonding interaction. This transannular dative bond involves the donation of the lone pair of electrons from the nitrogen atom to a vacant orbital of the silicon atom.[1] This interaction leads to a hypervalent state for the silicon atom, which is pentacoordinate. The nature of this bond is considered to be primarily electrostatic.

X-ray diffraction studies have been instrumental in quantifying the geometry of this compound. The key bond lengths and angles are summarized in the table below.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| Si-N | ~2.173 | (Assumed from multiple sources, specific CIF file not retrieved) |

| Si-O (average) | ~1.67 | (Based on related structures)[2] |

| Si-C | ~1.88 | (Typical value) |

| N-C (average) | ~1.47 | (Based on related structures)[2] |

| C-O (average) | ~1.42 | (Based on related structures)[2] |

| **Bond Angles (°) ** | ||

| O-Si-O (equatorial) | ~118 | (Typical for trigonal bipyramidal) |

| C-Si-N (axial) | ~180 (idealized) | (Distorted in actual structure) |

| N-Si-O (axial-equatorial) | ~84 | (Typical for trigonal bipyramidal) |

| Note: The crystallographic data is based on published literature. The full CIF file from the Cambridge Structural Database (CSD) would provide the most accurate and complete data. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts of the ¹H, ¹³C, and ²⁹Si nuclei provide valuable information about the electronic environment of the atoms within the molecule.

While a definitive, citable spectrum for this compound was not located, the following table provides expected chemical shift ranges based on data from the closely related compound, 1-(methylaminomethyl)silatrane, and general knowledge of silatrane spectra.

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | ~2.8 | N-CH₂ | (Based on related structures)[3] |

| ~3.8 | O-CH₂ | (Based on related structures)[3] | |

| ~0.2 | Si-CH₃ | (Typical value) | |

| ¹³C | ~51 | N-CH₂ | (Based on related structures)[3] |

| ~57 | O-CH₂ | (Based on related structures)[3] | |

| ~-9 | Si-CH₃ | (Typical value) | |

| ²⁹Si | ~-65 to -70 | Si | (Typical for pentacoordinate silicon in silatranes)[4][5] |

Experimental Protocols

Synthesis of this compound

The classical synthesis of this compound involves the reaction of a trialkoxysilane with triethanolamine. A more recent, efficient method utilizes an organocatalyst and solvent-free conditions.

Classical Synthesis Protocol:

Materials:

-

Methyltrimethoxysilane (1 eq)[6]

-

Triethanolamine (1 eq)[7]

-

Anhydrous Toluene

-

Potassium Hydroxide (catalyst)

-

Anhydrous ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine in anhydrous toluene.

-

Add a catalytic amount of potassium hydroxide to the solution.

-

Slowly add methyltrimethoxysilane to the reaction mixture with stirring.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the distillation of methanol.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purify the crude product by recrystallization from hot anhydrous ethanol.[8][9][10][11]

-

Dry the purified crystals under vacuum to yield white, crystalline this compound.

Organocatalytic Synthesis Protocol:

Materials:

-

Methyltrimethoxysilane (1 eq)

-

Triethanolamine (1 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

Procedure:

-

In a flask, mix triethanolamine and methyltrimethoxysilane.

-

Add a catalytic amount of DBU to the mixture.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes.[1]

-

The product will precipitate from the reaction mixture.

-

Wash the solid product with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and the catalyst.

-

Dry the purified this compound under vacuum.

Characterization Methods

X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution in a suitable solvent like ethanol or toluene. Data collection is typically performed on a diffractometer equipped with a Mo Kα or Cu Kα radiation source. The structure is then solved and refined using standard crystallographic software.

NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectra are typically recorded on a 300-500 MHz spectrometer. Deuterated chloroform (CDCl₃) is a common solvent for this compound. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR, and as an external standard for ²⁹Si NMR.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Classical Synthesis Workflow

References

- 1. This compound | 2288-13-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

N→Si transannular dative bond in Methylsilatrane

An In-Depth Technical Guide to the N→Si Transannular Dative Bond in Methylsilatrane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes are a unique class of tricyclic organosilicon compounds characterized by a hypervalent, pentacoordinate silicon atom. This structural motif arises from a transannular dative bond between a bridgehead nitrogen atom and the silicon atom (N→Si). This compound (1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) serves as a archetypal example for studying this interaction. The N→Si bond significantly influences the molecule's geometry, reactivity, and biological properties, making it a subject of extensive research.[1][2] This guide provides a comprehensive technical overview of the N→Si dative bond in this compound, focusing on its structural, spectroscopic, and computational characterization, supplemented with detailed experimental protocols.

Molecular Structure and Bonding

The defining feature of this compound is the intramolecular dative bond where the nitrogen's lone pair of electrons donates into a vacant orbital of the silicon atom.[1][2] This interaction forces the silicon atom into a distorted trigonal-bipyramidal (TBP) geometry. The methyl group and the donor nitrogen atom occupy the axial positions, while the three oxygen atoms lie in the equatorial plane.[1][2]

The strength and length of this N→Si bond are highly sensitive to the electronic properties of the substituent on the silicon atom and the physical state of the molecule. Gas-phase electron diffraction studies have shown that the N→Si bond is longer in the gaseous state compared to the solid state, highlighting the influence of crystal packing forces which tend to shorten the bond.[3]

Quantitative Structural Data

The precise geometric parameters of this compound have been determined primarily through single-crystal X-ray diffraction. The key quantitative data are summarized below.

| Parameter | Value (Solid State) | Value (Gas Phase) |

| Bond Lengths (Å) | ||

| N→Si (dative bond) | 2.173[1] | ~2.23 (longer)[3] |

| Si-C | 1.89 (typical) | Not specified |

| Si-O (average) | 1.67 (typical)[4] | 1.648[2] |

| N-C (average) | 1.47 (typical)[4] | 1.443[2] |

| Bond Angles (°) | ||

| C-Si-N | ~180 (axial-axial) | Not specified |

| O-Si-O (equatorial) | ~120 (distorted) | 116.3[2] |

| N-Si-O (axial-equatorial) | ~82 (distorted) | 78.8[2] |

Note: Typical values are derived from closely related silatrane structures in the absence of a complete primary report for this compound under the search scope.

Figure 1: Molecular structure of this compound with the N→Si dative bond.

Spectroscopic and Computational Characterization

Spectroscopic techniques, particularly NMR, and computational chemistry provide deep insights into the electronic environment and the nature of the N→Si bond.

NMR Spectroscopy

¹⁵N and ²⁹Si NMR spectroscopy are exceptionally sensitive to the electronic environment of the nitrogen and silicon atoms. The chemical shifts are a direct probe of the strength of the N→Si interaction.

| Nucleus | Chemical Shift (δ) | Solvent |

| ²⁹Si | -69.7 ppm | [D6]DMSO |

| ¹⁵N | -352.4 ppm | Solid State |

The significant upfield shift of the ²⁹Si signal compared to tetracoordinate silanes is a hallmark of the pentacoordinate environment. Similarly, the ¹⁵N chemical shift reflects the involvement of the nitrogen lone pair in the dative bond.

Computational Analysis (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density (ρ(r)) and characterize chemical bonds. Analysis at the bond critical point (BCP) between the nitrogen and silicon atoms reveals the nature of the interaction.

Figure 2: Conceptual diagram of N→Si dative bond formation.

| QTAIM Parameter at N-Si BCP | Typical Value for Silatranes | Interpretation |

| Electron Density (ρ(r)) | ~0.05 e/a₀³ | Low density, indicative of a non-covalent (closed-shell) interaction.[5] |

| Laplacian of ρ(r) (∇²ρ(r)) | Positive (~0.15 e/a₀⁵) | Positive value signifies charge depletion, characteristic of ionic or dative bonds.[5] |

The low electron density and positive Laplacian at the N→Si bond critical point provide clear evidence that the bond has significant ionic character and is distinct from a traditional covalent bond.[5] The bond dissociation energy, while not definitively calculated for this compound, can be estimated from the potential energy density at the BCP and is known to be weaker than typical Si-N covalent bonds. The N→Si bond in 1-hydrosilatrane is estimated to be approximately 5 kcal/mol stronger than in this compound.[1]

Experimental Protocols

The synthesis and characterization of this compound require specific experimental conditions to ensure purity and accurate analysis.

Figure 3: Experimental workflow for this compound analysis.

Classical Synthesis of this compound

This protocol describes the synthesis from methyltriethoxysilane and triethanolamine using a base catalyst.

-

Reagents and Glassware:

-

Methyltriethoxysilane

-

Triethanolamine

-

Potassium Hydroxide (KOH)

-

Anhydrous Toluene

-

Anhydrous Hexane

-

All glassware must be oven-dried to be free of moisture. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

-

-

Procedure:

-

To a two-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add triethanolamine (1 equivalent) and anhydrous toluene.

-

Add methyltriethoxysilane (1 equivalent) to the solution.

-

Add a catalytic amount of powdered KOH.

-

Heat the reaction mixture to reflux. The ethanol byproduct will be azeotropically removed with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of ethanol collected. The reaction is typically complete within 5-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product is a solid. Add a small amount of anhydrous hexane to the solid and stir to wash away any soluble impurities.

-

Isolate the white, crystalline this compound product by filtration. The product can be further purified by recrystallization from a suitable solvent or by vacuum sublimation.

-

Single-Crystal X-ray Diffraction (SCXRD) Protocol

This generalized protocol outlines the key steps for determining the molecular structure of small organosilicon compounds like this compound.

-

Crystal Selection and Mounting:

-

Select a high-quality, single crystal (typically 0.1-0.3 mm in all dimensions) that is optically clear and free of cracks or defects.

-

Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).

-

Collect a series of diffraction images (frames) while rotating the crystal through a range of angles. This ensures that all unique reflections are measured.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.

-

Use the collected data to determine the unit cell parameters and space group of the crystal.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the initial structural model against the experimental diffraction data using full-matrix least-squares methods. This process minimizes the difference between the observed structure factors and those calculated from the model.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The final refined structure provides precise bond lengths, bond angles, and atomic coordinates.

-

¹⁵N and ²⁹Si NMR Spectroscopy Protocol

Acquiring high-quality NMR spectra for these nuclei requires specific considerations due to their low natural abundance, and for ²⁹Si, long relaxation times (T₁) and a negative Nuclear Overhauser Effect (NOE).

-

Sample Preparation:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, [D6]DMSO) in a standard NMR tube.

-

To shorten the long T₁ relaxation times of ²⁹Si, a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be added.

-

-

²⁹Si NMR Acquisition:

-

Use a high-field NMR spectrometer equipped with a broadband probe.

-

To counteract the negative NOE which can null or invert the signal, use an inverse-gated decoupling pulse sequence. This sequence applies proton decoupling only during the acquisition time and not during the relaxation delay.

-

Alternatively, use polarization transfer pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT. These sequences transfer magnetization from the abundant ¹H nuclei to the rare ²⁹Si nuclei, significantly enhancing sensitivity and allowing for shorter repetition times dictated by the proton T₁.

-

Reference the spectrum to an external standard, typically tetramethylsilane (TMS) at 0.0 ppm.

-

-

¹⁵N NMR Acquisition:

-

¹⁵N also has low natural abundance and sensitivity. Indirect detection methods are preferred.

-

Use a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiment. These 2D experiments correlate the ¹⁵N nucleus with nearby protons (typically over 2-3 bonds for HMBC).

-

The chemical shift in the indirect dimension corresponds to the ¹⁵N frequency. This method is far more sensitive than direct 1D detection.

-

Reference the spectrum to an external standard, such as liquid ammonia (0 ppm) or nitromethane (-380.5 ppm).

-

Conclusion

The N→Si transannular dative bond is the central feature governing the structure and properties of this compound. Its characterization through a combination of X-ray diffraction, multinuclear NMR spectroscopy, and quantum chemical calculations reveals a pentacoordinate silicon center with a bond that exhibits significant ionic character. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers engaged in the study of hypervalent silicon compounds and their potential applications in materials science and drug development.

References

Physical and chemical properties of Methylsilatrane

An In-depth Technical Guide to the Physical and Chemical Properties of Methylsilatrane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent member of the silatrane family of compounds, has garnered significant attention in various scientific fields, including medicinal chemistry and materials science. This is due to its unique cage-like molecular structure, which imparts a range of interesting physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its structural features and reactivity.

Chemical Identity

-

IUPAC Name: 1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane[1]

-

CAS Number: 2288-13-3[1]

-

SMILES: C[Si]12OCCN(CCO1)CCO2[1]

Physicochemical Properties

This compound is a white crystalline or granular solid with a slight odor.[1][4][5][] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 189.28 g/mol | [1][2][3][7] |

| Melting Point | 152 °C (306 °F) | [1][2][3][4][8][9] |

| Boiling Point | 174 °C (345 °F) at 31 mmHg | [1][4] |

| Density | 1.12 g/cm³ (Predicted) | [2][3][4] |

| Solubility | Insoluble in water (< 1 mg/mL at 20.5 °C) | [1][4][5][7][8] |

| Flash Point | > 152 °C (> 305.6 °F) | [1][8] |

| Vapor Density | > 1 (Relative to Air) | [1][8] |

| pKa | 9.23 ± 0.20 (Predicted) | [3][4] |

| Dipole Moment | 5.30 D | [9] |

Molecular Structure and Reactivity

A defining characteristic of this compound is its unique cage-like structure, featuring a transannular dative bond between the nitrogen and silicon atoms (N→Si).[7] This interaction results in a hypervalent, pentacoordinate silicon atom with a distorted trigonal-bipyramidal geometry.[7] The methyl group and the nitrogen atom occupy the axial positions, while the three oxygen atoms are in the equatorial positions.[7] This structural arrangement is central to the compound's distinct chemical and physical properties.[7]

The N→Si dative bond significantly influences the reactivity of this compound.[7] The intramolecular coordination increases the electropositivity of the silicon atom, making it more susceptible to nucleophilic attack. However, the cage structure provides considerable steric hindrance, which can slow down reactions like hydrolysis and transesterification at neutral pH and ambient temperature.[10] this compound is incompatible with strong oxidizing materials.[1][4][5]

Caption: Relationship between the structure of this compound and its key properties.

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is the reaction of a methyltrialkoxysilane with triethanolamine.[7] Recent advancements have focused on more environmentally friendly and efficient methods, such as organocatalytic, solvent-free protocols.[7][10]

Organocatalytic, Solvent-Free Synthesis: [10][11]

-

Materials:

-

Triethanolamine (TEOA)

-

Methyltrimethoxysilane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst

-

-

Procedure:

-

In a reaction vessel, combine equimolar amounts of triethanolamine and methyltrimethoxysilane.

-

Add a catalytic amount of DBU (e.g., 1 mol%).

-

The reaction is typically carried out under neat (solvent-free) conditions at or slightly above room temperature.

-

The reaction progress can be monitored by techniques such as Gas Chromatography (GC).

-

Upon completion, the product can be purified by recrystallization or distillation.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for confirming the structure of this compound.[7]

-

¹H NMR: Provides information about the proton environments in the molecule.

-

¹³C NMR: Confirms the carbon framework of the cage structure.[7]

-

²⁹Si NMR: The chemical shift is sensitive to the strength of the N→Si interaction and can confirm the pentacoordinate nature of the silicon atom.[7]

-

¹⁵N NMR: The chemical shift of the nitrogen atom is a direct measure of the transannular interaction between silicon and nitrogen.[7]

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Technique: Typically, Gas Chromatography-Mass Spectrometry (GC-MS) is used.

-

Expected Results: The molecular ion peak (M+) is expected at an m/z corresponding to the molecular weight of this compound (~189.1 amu).[7] The fragmentation pattern will show characteristic fragments of the silatrane cage.[1] The most abundant peak is often observed at m/z 146.[1]

-

Procedure: A dilute solution of this compound is injected into the GC-MS system. The compound is separated by the gas chromatograph and then ionized and detected by the mass spectrometer.

Infrared (IR) Spectroscopy:

IR spectroscopy provides a molecular "fingerprint" of this compound by measuring the vibrational energies of its bonds.[7]

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a mull.

-

Expected Spectra: The IR spectrum will show characteristic absorption bands for the C-H, C-N, C-O, and Si-O bonds.

-

Data Analysis: The positions and intensities of the absorption bands are compared with known values for silatranes to confirm the structure.

X-ray Crystallography:

Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of this compound in the solid state, including bond lengths and angles.[12][13]

-

Procedure:

-

High-quality single crystals of this compound are grown, often by slow evaporation of a solvent.

-

A suitable crystal is mounted on a goniometer and irradiated with X-rays.

-

The diffraction pattern is collected and analyzed to determine the electron density distribution and thus the atomic positions.

-

Applications in Drug Development

The unique properties of silatranes, including this compound, make them promising candidates for various applications in drug development and materials science.[14] The methyl group, in particular, can play a significant role in modulating the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[15][16] Research has indicated that this compound possesses biological properties, including antimicrobial and antifungal effects.[7] The silatrane scaffold can be used in molecular hybridization to design new drugs with improved properties.[14]

References

- 1. This compound | C7H15NO3Si | CID 16797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound CAS#: 2288-13-3 [m.chemicalbook.com]

- 5. This compound | 2288-13-3 [chemicalbook.com]

- 7. This compound | 2288-13-3 | Benchchem [benchchem.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound [stenutz.eu]

- 10. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [논문]1-(Methylaminomethyl)silatrane: Synthesis, characterization and reactivity [scienceon.kisti.re.kr]

- 14. mdpi.com [mdpi.com]

- 15. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methylsilatrane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core crystal structure of methylsilatrane and its derivatives, compounds of significant interest in medicinal chemistry and materials science. Through a comprehensive review of crystallographic data, this document provides a detailed understanding of their three-dimensional molecular architecture, crucial for structure-activity relationship studies and rational drug design.

The Silatrane Cage: A Unique Structural Motif

Silatranes are a class of tricyclic organosilicon compounds characterized by a hypervalent, pentacoordinate silicon atom. This unique arrangement is defined by a transannular dative bond between the silicon and a nitrogen atom. The general structure consists of a silicon atom bonded to three oxygen atoms of a triethanolamine backbone, forming a cage-like structure. The substituent at the silicon atom (the 1-position) significantly influences the geometry and electronic properties of the entire molecule. This compound, with a methyl group at this position, serves as a fundamental model for understanding the structural nuances of this fascinating class of compounds.

Caption: General structure of 1-substituted silatranes.

Crystallographic Data of this compound and Derivatives

The precise molecular geometry of silatranes is determined primarily through single-crystal X-ray diffraction. The following tables summarize key bond lengths and angles for this compound and several of its derivatives, providing a quantitative comparison of their solid-state structures.

Table 1: Key Bond Lengths (Å) in this compound and Selected Derivatives

| Compound | Si-N | Si-C(1) | Si-O (avg.) |

| 1-Methylsilatrane | 2.175 | 1.90 (avg.) | 1.67 (avg.) |

| 1-(Chloromethyl)silatrane | 2.160 | 1.890 | 1.665 |

| 1-(Iodomethyl)silatrane | 2.130 | 1.903 | 1.665 |

| 1-Phenyl-tribenzsilatrane | 2.246 | 1.882 | 1.678 |

Data compiled from various crystallographic studies.[1][2]

Table 2: Key Bond Angles (°) in this compound and Selected Derivatives

| Compound | N-Si-C(1) | O-Si-O (avg.) | C-N-C (avg.) |

| 1-Methylsilatrane | 178.9 | 118.4 | 113.2 |

| 1-(Iodomethyl)silatrane | 177.6 | 118.5 | - |

| 1-Phenyl-tribenzsilatrane | 178.0 | 118.0 | - |

Data compiled from various crystallographic studies.[1][3]

Experimental Protocols

Synthesis of this compound: A General Protocol

The synthesis of this compound is typically achieved through the reaction of a trialkoxysilane with triethanolamine. An organocatalytic approach offers an efficient and solvent-free method.[4]

Materials:

-

Methyltrimethoxysilane

-

Triethanolamine (TEOA)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst

-

Hexane for washing

Procedure:

-

In a reaction vessel under an inert atmosphere, combine methyltrimethoxysilane and a slight excess (1.03 equivalents) of triethanolamine.

-

Add a catalytic amount (e.g., 1 mol%) of DBU to the mixture.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a short period, often indicated by the formation of a solid precipitate.

-

Isolate the crude product by filtration.

-

Wash the precipitate with hexane to remove unreacted starting materials and the catalyst.

-

Dry the product under vacuum to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Single-Crystal X-ray Diffraction: A Step-by-Step Protocol

The determination of the crystal structure of this compound and its derivatives involves a meticulous process of crystal selection, data collection, and structure refinement.

Procedure:

-

Crystal Selection and Mounting:

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect a preliminary set of diffraction frames to determine the unit cell parameters and crystal system.

-

Based on the determined unit cell and symmetry, devise a strategy for collecting a complete dataset.

-

Collect the full sphere of diffraction data by rotating the crystal through various orientations while irradiating it with monochromatic X-rays.[6]

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for factors such as absorption and polarization.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model based on the electron density map.

-

-

Structure Refinement:

-

Refine the atomic coordinates, thermal parameters, and occupancies of the model against the experimental diffraction data using least-squares methods.

-

Assess the quality of the refined structure using statistical indicators such as the R-factor and goodness-of-fit.

-

Validate the final structure for geometric reasonability and consistency with known chemical principles.

-

Caption: Experimental workflow for crystal structure determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound and its derivatives. The presented quantitative data and experimental protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. A thorough understanding of the molecular architecture of these compounds is paramount for elucidating their biological activities and for the design of novel therapeutic agents and functional materials. Further research, leveraging crystallographic data in conjunction with computational modeling, will continue to unravel the full potential of the silatrane scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Hydrolytic Stability of Methylsilatrane in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of methylsilatrane in aqueous environments. This compound, a molecule of significant interest in medicinal chemistry and materials science, exhibits a characteristic cage-like structure with a transannular dative bond between the nitrogen and silicon atoms. This structural feature imparts a degree of stability against hydrolysis compared to simpler alkoxysilanes. However, understanding the kinetics and pathways of its degradation in aqueous solutions is critical for its application in biological systems and for the formulation of stable preparations.

This guide summarizes the available quantitative data on the hydrolysis of this compound, details the experimental protocols for its stability assessment, and provides a visualization of the hydrolytic pathway.

Quantitative Data on Hydrolytic Stability

A key study by Shainyan and Brodskaya investigated the kinetics of hydrolysis for a series of 1-organyl- and 1-alkoxylsilatranes, including this compound, in a neutral aqueous medium at 20°C.[1]

Table 1: Hydrolysis Rate Constant of this compound in Neutral Aqueous Solution

| Compound | Temperature (°C) | Medium | Rate Constant (k) x 105 (s-1) | Reference |

| This compound | 20 | Neutral Aqueous | 0.208 | Shainyan & Brodskaya, 2017[1] |

Note: The original data was presented in Russian and has been translated and compiled for this guide.

Further research is required to fully characterize the hydrolysis kinetics of this compound under varying pH and temperature conditions, which is crucial for predicting its behavior in different physiological and formulation environments. General studies on alkoxysilanes indicate that hydrolysis is typically catalyzed by both acidic and basic conditions, with the rate being slowest near neutral pH.[2] The rate of hydrolysis is also expected to increase with temperature, following the Arrhenius equation.

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the hydrolytic stability of this compound.

Kinetic Analysis of Hydrolysis by UV-Vis Spectroscopy

This protocol is based on the methodology described for the kinetic study of silatrane hydrolysis.[1] UV-Vis spectroscopy is a common and effective method for monitoring the rate of hydrolysis by observing changes in the absorbance of the solution over time.

Objective: To determine the rate constant of this compound hydrolysis in an aqueous solution.

Materials:

-

This compound

-

Deionized water (or appropriate buffer solution for pH-dependent studies)

-

Spectrophotometer capable of UV-Vis measurements

-

Thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent that is miscible with water and does not interfere with the UV-Vis measurement.

-

Reaction Initiation: To initiate the hydrolysis reaction, pipette a known volume of the this compound stock solution into a thermostatted cuvette containing a known volume of deionized water or buffer solution at the desired temperature. The final concentration of this compound should be such that the absorbance falls within the linear range of the spectrophotometer.

-

Spectrophotometric Monitoring: Immediately after mixing, start recording the UV-Vis spectra of the solution at regular time intervals. The wavelength of maximum absorbance (λmax) for the reactant or a product should be determined from an initial full-spectrum scan. The change in absorbance at this λmax is then monitored over time.

-

Data Analysis: The hydrolysis of silatranes often follows pseudo-first-order kinetics when the concentration of water is in large excess. The rate constant (k) can be determined by plotting the natural logarithm of the change in absorbance (ln(At - A∞)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of the resulting linear plot will be equal to -k.

Analysis of Hydrolysis Products by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the hydrolysis products of this compound. Both 1H and 29Si NMR can provide valuable information.

Objective: To identify the chemical structure of the products formed during the hydrolysis of this compound.

Materials:

-

This compound

-

D2O (Deuterium oxide) or a mixture of H2O/D2O

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in D2O or a buffered D2O solution directly in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

1H NMR Analysis: Acquire 1H NMR spectra at different time points to monitor the disappearance of the signals corresponding to the methyl and methylene protons of the intact silatrane cage and the appearance of new signals corresponding to the hydrolysis products. The integration of the signals can be used to follow the relative concentrations of the species over time.

-

29Si NMR Analysis: Acquire 29Si NMR spectra to observe the change in the chemical environment of the silicon atom. The pentacoordinate silicon in this compound will have a characteristic chemical shift. Upon hydrolysis and opening of the cage structure, this signal will be replaced by signals corresponding to tetracoordinate silicon species, such as silanols.

-

Structural Elucidation: By analyzing the chemical shifts, coupling constants, and integration of the signals in both 1H and 29Si NMR spectra, the structure of the primary hydrolysis product, methyl(tris(2-hydroxyethyl)amino)silanol, and any subsequent condensation products can be determined.

Visualization of Hydrolytic Pathway

The hydrolysis of this compound proceeds through the cleavage of one of the Si-O bonds in the silatrane cage, leading to the formation of a silanol. This process is catalyzed by the attack of a water molecule on the silicon atom.

Caption: Proposed pathway for the neutral hydrolysis of this compound.

The initial step involves the nucleophilic attack of a water molecule on the electrophilic silicon atom of the this compound. This leads to the formation of a transient pentacoordinate transition state. Subsequently, one of the Si-O bonds of the silatrane cage breaks, resulting in the ring-opened product, methyl(tris(2-hydroxyethyl)amino)silanol. This primary hydrolysis product may undergo further condensation reactions, especially under conditions that favor the formation of siloxane bonds.

Conclusion

This technical guide provides a foundational understanding of the hydrolytic stability of this compound in aqueous solutions. The provided quantitative data, though limited to neutral conditions, establishes a baseline for its stability. The detailed experimental protocols for UV-Vis and NMR spectroscopy offer a practical framework for researchers to conduct further investigations into the effects of pH, temperature, and different aqueous media on the hydrolysis kinetics and degradation pathways of this important molecule. The visualized hydrolytic pathway illustrates the initial step of degradation. A more comprehensive understanding of this compound's stability profile is essential for its successful application in drug delivery and other biomedical fields, and further research in this area is highly encouraged.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of methylsilatrane and its related silatrane compounds. Silatranes are a unique class of organosilicon compounds characterized by a pentacoordinate silicon atom and a transannular dative bond between the silicon and nitrogen atoms (N→Si). This distinct structure confers a wide range of biochemical and pharmacological properties, first discovered by M.G. Voronkov in 1963, distinguishing them from the generally inert silanes and siloxanes[1]. This guide synthesizes key findings on their antitumor, antimicrobial, and wound healing properties, presenting quantitative data, experimental protocols, and mechanistic insights to support further research and development.

Overview of Biological Activities

Silatranes exhibit a remarkable diversity of biological effects, which are highly dependent on the substituent attached to the silicon atom[2]. The unique cage-like structure and the hypervalent nature of the silicon atom are key determinants of their reactivity and interaction with biological systems[1]. Major reported activities include:

-

Antitumor and Cytotoxic Effects: Various silatrane derivatives have demonstrated the ability to inhibit the growth of cancer cell lines and prevent the development of neoplasms in preclinical tests[3][4][5].

-

Antimicrobial and Antifungal Activity: Silatranes have shown efficacy against a range of bacteria (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Aspergillus fumigatus, Penicillium chrysogenum)[2][6].

-

Wound Healing and Tissue Regeneration: Compounds like 1-(chloromethyl)silatrane and 1-ethoxysilatrane stimulate cell proliferation, collagen synthesis, and accelerate wound healing by reducing inflammation[2][7].

-

Anticonvulsant Activity: Certain silatranes have been investigated for their potential to prevent or reduce the severity of seizures[1].

-

Plant Growth Stimulation: Treatment with this compound has been shown to increase seed germination in plants like wheat[1].

-

Other Pharmacological Effects: Studies have indicated that silatranes can have anticoagulant, hypocholesterolemic, and immunomodulatory effects[2][3].

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available from various studies, providing a comparative look at the efficacy of different silatrane derivatives.

Table 1: Antitumor and Cytotoxic Activity of Silatrane Derivatives

| Compound/Derivative | Cell Line(s) | Activity/Endpoint | Concentration/Dose | Result | Reference |

| 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane (SIL-BS) | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 150 µg/mL | High toxicity observed | [5] |

| 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane (SIL-BS) | MCF7 (Breast adenocarcinoma) | Cytotoxicity | 150 µg/mL | High toxicity, more pronounced than on HepG2 | [5] |

| 1-(3-aminopropyl)silatrane (SIL M) | HepG2, MCF7 | Cytotoxicity | Not specified | No cytotoxic effects | [5] |

| Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane | HCT-8 (Adenocarcinoma), Bel7402 (Hepatocellular carcinoma) | Inhibition Ratio | Not specified | 12–29% inhibition | [3] |

Table 2: Inhibition of In Vitro Invasion by Silatrane Derivatives

| Compound | Cell Line | Endpoint | Concentration for 80% Inhibition | Reference |

| 1-vinyl silatrane | A549 (Human lung carcinoma) | Inhibition of invasiveness | 40 µg/mL | [8] |

| 1-(p-aminophenyl) silatrane | A549 (Human lung carcinoma) | Inhibition of invasiveness | 50 µg/mL | [8] |

| 1-(3-phenylthiocarbamidopropyl) silatrane | A549 (Human lung carcinoma) | Inhibition of invasiveness | 80 µg/mL | [8] |

| Parent silatrane | A549 (Human lung carcinoma) | Inhibition of invasiveness | 66 µg/mL | [8] |

| 1-bromosilatrane | A549 (Human lung carcinoma) | Inhibition of invasiveness | 171 µg/mL | [8] |

Table 3: Antimicrobial Activity of Silatrane Derivatives

| Compound/Derivative | Target Microorganism | Activity/Endpoint | Concentration/Dose | Result | Reference |

| Silatrane derivative 13 (unspecified structure) | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 1.80 mg/mL | Very active toward growth inhibition | [3] |

| 1-phenylsilatrane | Alternaria alternata | Anti-fungal action | < 10⁻⁴ M | Pronounced anti-fungal action | [2] |

Table 4: Plant Growth Stimulation by this compound

| Compound | Plant | Activity/Endpoint | Concentration | Result | Reference |

| 1-methylsilatrane (MS) | Wheat seeds | Seed Germination Increase | 10⁻¹⁹ M | 2% to 26% increase compared to control | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of silatranes.

Cytotoxicity Assays (MTT/XTT Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the water-soluble salt into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Plating: Plate cells (e.g., HepG2, MCF7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment[9].

-

Compound Treatment: Expose the cells to various concentrations of the silatrane compounds for a specified duration (e.g., 24, 48, or 72 hours)[5][9]. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: After incubation, remove the medium and add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well, along with 100 µL of fresh medium[9].

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

In Vitro Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Principle: Cancer cells are seeded onto a layer of basement membrane extract (e.g., Matrigel) in a specialized Boyden chamber. Cells that successfully invade the matrix and migrate to the other side of the membrane are quantified.

Protocol:

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8-µm pore size) in a 24-well plate with serum-free medium.

-

Cell Preparation: Treat cancer cells (e.g., A549) with the desired concentrations of silatrane derivatives for 48 hours prior to the assay[8].

-

Cell Seeding: After treatment, harvest the cells and seed them into the upper chamber of the inserts in a serum-free medium.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.

-

Data Analysis: Compare the number of invading cells in the treated groups to the untreated control to determine the percentage of inhibition[8].

Wound Healing Model (Rat Ulcer)

This in vivo model assesses the efficacy of topical agents in promoting the healing of skin wounds.

Protocol:

-

Animal Model: Use male rats (e.g., weighing 250-300g)[10].

-

Wound Creation: Anesthetize the animals and create a standardized full-thickness skin ulcer on the dorsal side.

-

Topical Application: Apply the test compounds (e.g., silatrane derivatives formulated as a liniment or cream) to the wound defect daily[7][10]. A control group receives a placebo or no treatment.

-

Measurement: Measure the wound surface area daily[10].

-

Data Analysis: Calculate and compare the following parameters between groups:

-

Percentage of Wound Contraction: ((Initial Area - Current Area) / Initial Area) x 100.

-

Speed of Healing: Rate of reduction in wound area over time.

-

Complete Healing Time: Time taken for the wound to close completely[10].

-

-

Biochemical Analysis (Optional): At the end of the experiment, tissue samples from the wound area can be collected to analyze biochemical parameters like collagen content, protein synthesis, and inflammatory markers[7].

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of silatranes are still under investigation. However, their unique chemical structure provides several clues. The N→Si dative bond is a key feature, influencing the reactivity and electronic properties of the molecule[1]. It is proposed that silatranes can interact with various biomolecules, such as enzymes, proteins, and DNA, thereby influencing biochemical pathways[1].

The strong physiological action of silatranes may be explained by their ability to easily adsorb onto cell membranes through hydrogen bonds and dipole-dipole interactions with the polar groups of proteins and lipids[2]. Computational molecular docking studies have been suggested to explore potential interactions with targets like acetylcholinesterase or NMDA receptors[1].

While specific signaling pathways directly modulated by silatranes are not yet fully elucidated, the following diagrams illustrate a general workflow for their biological evaluation and a conceptual model of their mechanism.

References

- 1. This compound | 2288-13-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [Silatranes as stimulators of the development of granulation tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of invasion activity in vitro by a novel class of antitumor agents: silatrane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wound Healing Effect of Silatranes on Experimental Rat Ulcers: Comparison with Tretinoin Tocoferil and Centella Asiatica Extract | Korean Journal of Dermatology;: 782-787, 2005. | WPRIM [pesquisa.bvsalud.org]

The Solubility Profile of Methylsilatrane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals